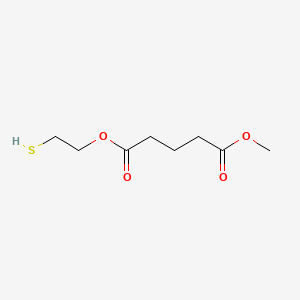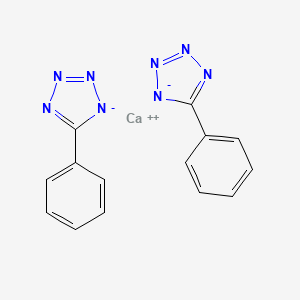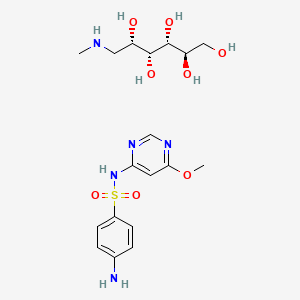
Sulfamonometoxine N-methylglucamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-methylglucamine involves several steps:
Addition of Anhydrous Dextrose: Anhydrous dextrose is added to an alcohol solvent while stirring to ensure a mass percent concentration of 10-80%.
Catalyst Addition: The solution is added to a catalyst (Ni-Cu/TiO2), and crystallization occurs at 0-10°C.
Industrial Production Methods
Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.
化学反应分析
Types of Reactions
Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
科学研究应用
Sulfamonometoxine N-methylglucamine salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Industry: Used in the development of new materials and compounds for industrial applications.
作用机制
The mechanism of action of Sulfamonometoxine N-methylglucamine salt involves its interaction with specific molecular targets and pathways. It binds to human blood proteins and erythrocytes, affecting their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with bacterial growth and replication by inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .
属性
CAS 编号 |
53607-04-8 |
|---|---|
分子式 |
C18H29N5O8S |
分子量 |
475.5 g/mol |
IUPAC 名称 |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI 键 |
YFMYNBBNXXLGNI-WZTVWXICSA-N |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


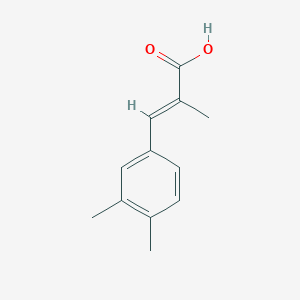
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
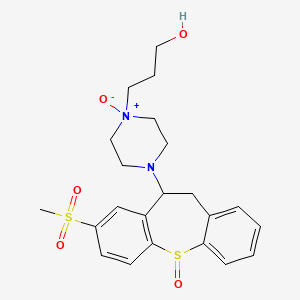

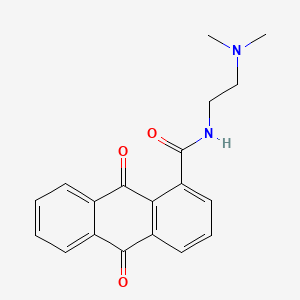
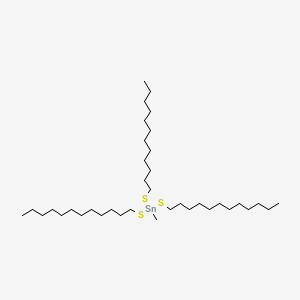



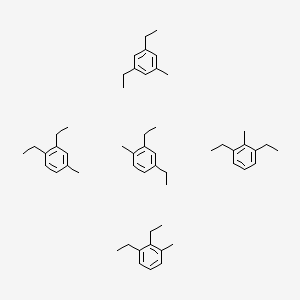
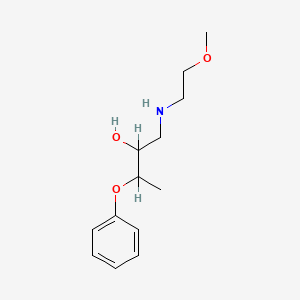
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
